molecular formula C21H23N3O4 B1326822 [(2-{[2-(1H-Indol-3-yl)ethyl]amino}-2-oxoethyl)-(4-methoxyphenyl)amino]acetic acid CAS No. 1142215-66-4

[(2-{[2-(1H-Indol-3-yl)ethyl]amino}-2-oxoethyl)-(4-methoxyphenyl)amino]acetic acid

Cat. No. B1326822
CAS RN: 1142215-66-4
M. Wt: 381.4 g/mol
InChI Key: VNNUZACGEINLBI-UHFFFAOYSA-N
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Description

The compound , [(2-{[2-(1H-Indol-3-yl)ethyl]amino}-2-oxoethyl)-(4-methoxyphenyl)amino]acetic acid, appears to be a complex molecule that may be related to the field of heterocyclic chemistry and medicinal chemistry due to the presence of an indole moiety and a substituted phenyl group. The indole structure is a common scaffold in many natural products and pharmaceuticals, and modifications on this core can lead to compounds with diverse biological activities. The methoxyphenyl group suggests potential electron-donating properties that could influence the molecule's reactivity and interaction with biological targets.

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions, starting with acylation and followed by various transformations such as annulation, cyclization, and condensation reactions. For instance, the synthesis of 2-(3-Bromo-4-methoxyphenyl)acetic acid involves regioselective bromination of 4-methoxyphenylacetic acid, yielding a product where the methoxy group is almost coplanar with the phenyl ring, and the acetic acid substituent is significantly tilted . Similarly, the synthesis of indole-2-acetic acid methyl esters includes steps like acylation, cyclization, and reductive cyclization, leading to products like methyl 5-methoxyindole-2-acetate . These methods could potentially be adapted or serve as inspiration for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of related compounds shows that substituents on the phenyl ring can significantly affect the overall geometry of the molecule. For example, in 2-(3-Bromo-4-methoxyphenyl)acetic acid, the presence of a bromine atom, which is electron-withdrawing, contrasts with the electron-donating methoxy group, affecting bond angles and the planarity of the molecule . This information is crucial for understanding how similar substituents in the target compound might influence its three-dimensional conformation and, consequently, its chemical reactivity and biological activity.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds highlight the importance of functional group transformations. For instance, the synthesis of indole-2-acetic acid methyl esters involves key reactions such as acylation, annulation, and reductive cyclization . These reactions are essential for constructing the indole core and introducing various substituents. The compound likely undergoes similar chemical reactions during its synthesis, with each step carefully designed to introduce or modify specific functional groups.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound can be inferred from related compounds. For example, the strong O—H⋯O hydrogen-bonded dimers observed in the crystal structure of 2-(3-Bromo-4-methoxyphenyl)acetic acid suggest that similar hydrogen bonding could be present in the target compound if it possesses free hydroxyl or carboxylic acid groups . Additionally, the presence of electron-donating and electron-withdrawing groups in the molecule will influence its acidity, basicity, solubility, and stability, which are all critical parameters for its potential application in a biological context.

Scientific Research Applications

Synthesis and Chemical Reactivity

Researchers have developed methods for synthesizing indole derivatives, highlighting their chemical reactivity and potential for creating compounds with varied biological activities. For example, Singh and Vedi (2014) synthesized novel triazolylindole derivatives, demonstrating their antifungal activity, indicating the utility of indole-based compounds in pharmaceutical applications (Singh & Vedi, 2014). Similarly, Maklakov et al. (2002) developed N-substituted derivatives of 2-(4-amino-2-methyl-1H-indol-3-yl)- and 2-(6-amino-2-methyl-1H-indol-3-yl)acetic acids, expanding the chemical repertoire of indole-based compounds (Maklakov, Smushkevich, & Magedov, 2002).

Antioxidant and Neuroprotective Effects

Pachón-Angona et al. (2019) synthesized ferulic/lipoic/comenic acid-melatonin hybrids, revealing their potent antioxidant capacity and neuroprotective effects against oxidative stress-induced cell death, suggesting applications in treating neurodegenerative diseases (Pachón-Angona et al., 2019).

Antimicrobial Activity

Fandaklı et al. (2012) explored the antimicrobial activity of new 1,2,4-triazol-3-one derivatives, demonstrating that certain Mannich bases exhibit good activity against microbial strains, pointing towards their potential in antimicrobial drug development (Fandaklı et al., 2012).

Regioselective Synthesis

Sanz et al. (2007) developed an efficient method for the regioselective synthesis of 4- and 7-alkoxyindoles, applied in creating indole inhibitors of phospholipase A2, showcasing the versatility of indole compounds in synthesizing targeted molecular structures (Sanz et al., 2007).

Novel Compounds with Biological Evaluation

Other studies have focused on the synthesis of indole derivatives with potential for biological applications, including antimicrobial and antitumor activities, further illustrating the broad utility of indole-based compounds in scientific research and pharmaceutical development (e.g., Kalshetty et al., 2012, Liu et al., 2018).

Mechanism of Action

Target of Action

It is known that many indole derivatives bind with high affinity to multiple receptors , suggesting that this compound may also interact with various targets.

Mode of Action

Indole derivatives are known to interact with their targets, leading to various biological activities such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The specific interactions and resulting changes would depend on the particular targets of this compound.

Biochemical Pathways

Given the broad range of biological activities associated with indole derivatives , it is likely that this compound affects multiple pathways, leading to diverse downstream effects.

Result of Action

Given the broad range of biological activities associated with indole derivatives , it is likely that this compound has diverse effects at the molecular and cellular levels.

Safety and Hazards

The safety and hazards associated with the compound would depend on its exact structure and properties. Some indole derivatives can be harmful by inhalation, in contact with skin, and if swallowed .

Future Directions

Indole derivatives have immense potential for therapeutic applications due to their diverse biological activities . Researchers are interested in synthesizing a variety of indole derivatives to explore their potential for new therapeutic possibilities . The compound you mentioned could potentially be part of this ongoing research.

properties

IUPAC Name

2-(N-[2-[2-(1H-indol-3-yl)ethylamino]-2-oxoethyl]-4-methoxyanilino)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O4/c1-28-17-8-6-16(7-9-17)24(14-21(26)27)13-20(25)22-11-10-15-12-23-19-5-3-2-4-18(15)19/h2-9,12,23H,10-11,13-14H2,1H3,(H,22,25)(H,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNNUZACGEINLBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N(CC(=O)NCCC2=CNC3=CC=CC=C32)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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